5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine;nitric acid
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Overview
Description
5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine;nitric acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and amination to form the desired pyrimidine derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new therapeutic agents for diseases such as cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine
- 5-(4-Chlorophenyl)-1,2,4-triazole-3-amine
Uniqueness
Compared to similar compounds, 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine exhibits unique properties such as higher potency and selectivity towards certain biological targets. Its structural features, including the presence of the ethyl group and the pyrimidine ring, contribute to its distinct pharmacological profile.
Properties
CAS No. |
874817-46-6 |
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Molecular Formula |
C12H15ClN6O6 |
Molecular Weight |
374.74 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;nitric acid |
InChI |
InChI=1S/C12H13ClN4.2HNO3/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;2*2-1(3)4/h3-6H,2H2,1H3,(H4,14,15,16,17);2*(H,2,3,4) |
InChI Key |
GTRGEBDTYJZFAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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